2-Benzofurancarboxamide, N-ethyl-
Description
BenchChem offers high-quality 2-Benzofurancarboxamide, N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofurancarboxamide, N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-11(13)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXDMDKIJFVDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876322 | |
| Record name | 2-Benzofurancarboxamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92287-70-2 | |
| Record name | N-Ethyl-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92287-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Benzofuran Core As a Privileged Heterocyclic Scaffold in Advanced Chemical Synthesis
The benzofuran (B130515) moiety, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and furan ring, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. nih.gov This designation stems from the recurring presence of the benzofuran core in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net Its structural rigidity, coupled with the electronic properties conferred by the oxygen heteroatom and the aromatic system, allows it to serve as a versatile framework for the design of molecules that can interact with various biological targets.
The inherent reactivity of the benzofuran ring system provides multiple avenues for synthetic modification, enabling the introduction of diverse substituents at various positions. This modularity is a key factor in its utility, as it allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological receptor or enzyme. The exploration of novel synthetic methodologies to access a wide array of benzofuran derivatives remains an active area of research. nih.gov
Table 1: Key Attributes of the Benzofuran Scaffold
| Attribute | Description |
| Structural Rigidity | The fused ring system provides a defined three-dimensional shape, which can be advantageous for specific binding interactions with biological targets. |
| Aromaticity | The delocalized π-electron system contributes to the chemical stability of the core and influences its electronic interactions. |
| Synthetic Accessibility | A variety of established and emerging synthetic routes allow for the efficient construction and derivatization of the benzofuran nucleus. nih.gov |
| Biological Relevance | The benzofuran scaffold is a common motif in numerous biologically active natural products and pharmaceuticals. researchgate.net |
Strategic Importance of Carboxamide Functionality in Molecular Design
The carboxamide group (-CONH-) is a cornerstone of molecular design in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and conformational influence. Its presence in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. The planarity of the amide bond, a consequence of resonance delocalization, introduces a degree of conformational rigidity that can be crucial for orienting other functional groups for optimal binding to a biological target.
Furthermore, the carboxamide group is an excellent hydrogen bond donor (from the N-H) and acceptor (from the C=O), enabling it to form strong and directional interactions with amino acid residues in proteins. These interactions are fundamental to the molecular recognition processes that govern drug-target binding. The chemical stability of the amide bond also contributes to the metabolic robustness of many drug molecules.
Table 2: Functional Roles of the Carboxamide Group in Molecular Design
| Functional Role | Description |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules. |
| Structural Rigidity | The planar nature of the amide bond restricts conformational flexibility, helping to pre-organize the molecule for binding. |
| Metabolic Stability | The amide bond is generally resistant to enzymatic cleavage, contributing to a longer biological half-life. |
| Synthetic Versatility | Carboxamides can be readily synthesized from carboxylic acids and amines, providing a reliable method for linking different molecular fragments. researchgate.net |
Significance of N Ethyl Substitution in Modifying Molecular Properties and Interactions
Established Reaction Pathways for 2-Benzofurancarboxamide Synthesis
The creation of the 2-benzofurancarboxamide scaffold is a foundational step in the synthesis of its N-ethyl derivative. This process typically involves the initial formation of the benzofuran (B130515) ring, followed by the introduction of the carboxamide group at the 2-position.
Synthesis via Salicylaldehyde (B1680747) Derivatives and Alpha-Halo Esters
A well-established method for constructing the benzofuran ring system involves the reaction of salicylaldehyde derivatives with alpha-halo esters. For instance, the condensation of salicylaldehyde with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate can yield ethyl benzofuran-2-carboxylate. researchgate.net This reaction proceeds through an initial O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular cyclization to form the benzofuran ring. This versatile method allows for the synthesis of various substituted benzofurans by using appropriately substituted salicylaldehydes. researchgate.netresearchgate.net
Another approach involves the reaction of salicylaldehyde with chloroacetone (B47974) in the presence of potassium carbonate, which is then refluxed in dry acetone (B3395972) to produce 2-acetyl benzofuran. researchgate.net Furthermore, a sustainable method utilizing calcium carbide as an acetylene (B1199291) source has been developed for the synthesis of 2-methylbenzofurans from salicylaldehyde p-tosylhydrazones, catalyzed by cuprous chloride. organic-chemistry.org
Amidation Techniques for Carboxamide Formation
Once the benzofuran-2-carboxylic acid or its ester is obtained, the next crucial step is the formation of the carboxamide. This is typically achieved through amidation reactions. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For example, benzodifuran-2-carboxylic acid can be converted to its acid chloride using oxalyl chloride, and subsequently reacted with various amines in the presence of a base like triethylamine (B128534) to yield the corresponding amides. nih.gov
Alternatively, direct coupling methods using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent such as tetrahydrofuran (B95107) (THF) can facilitate the formation of the amide bond between a carboxylic acid and an amine at room temperature. researchgate.net A one-pot, two-step transamidation procedure has also been developed, which proceeds through an intermediate N-acyl-Boc-carbamate, allowing for the diversification of the amide group. nih.govmdpi.com
Targeted Introduction of the N-Ethyl Moiety through Amine Reactivity
The specific synthesis of N-ethyl-2-benzofurancarboxamide requires the reaction of a suitable benzofuran-2-carboxylic acid derivative with ethylamine (B1201723). Following the general amidation principles, benzofuran-2-carboxylic acid can be activated and then treated with ethylamine to form the desired N-ethyl amide. The use of coupling agents like EDC and HOBt provides a mild and efficient way to achieve this transformation. researchgate.net
Innovative and Catalytic Approaches for Benzofuran Ring Construction and Functionalization
Modern synthetic chemistry has introduced a variety of innovative and catalytic methods for the construction and functionalization of the benzofuran ring, offering advantages in terms of efficiency, selectivity, and environmental impact.
Transition metal catalysis, particularly with palladium and copper, has been instrumental in developing new routes to benzofurans. nih.govnih.govacs.org For example, palladium-catalyzed intramolecular C-H activation/oxidation reactions of 2-hydroxystyrenes with iodobenzenes have been reported. nih.gov Copper catalysts have been employed in the ring closure of aryl o-bromobenzyl ketones. nih.gov One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have also been developed. nih.govacs.org
Rhodium-mediated catalysis has been utilized for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. nih.govacs.org Furthermore, a modular synthetic strategy using 8-aminoquinoline-directed C-H arylation with palladium catalysis allows for the introduction of various substituents at the C3 position of the benzofuran scaffold. nih.govmdpi.comnih.gov
Design and Synthesis of N-Ethyl-2-Benzofurancarboxamide Analogues
The modular nature of the synthetic routes to N-ethyl-2-benzofurancarboxamide allows for the design and synthesis of a wide array of analogues. By varying the substituents on the starting salicylaldehyde, different groups can be introduced onto the benzene (B151609) portion of the benzofuran ring. For instance, starting with substituted salicylaldehydes can lead to analogues with various functional groups on the aromatic ring. researchgate.net
Similarly, the amide portion of the molecule can be easily diversified by using different primary or secondary amines in the amidation step. This has been demonstrated in the synthesis of various N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid. nih.gov For example, benzofuran-2-carboxylic acid has been reacted with various substituted anilines to produce a library of compounds. nih.gov The synthesis of analogues such as benzofuran-2-carboxylic acid (4-ethyl-phenyl)-amide has also been reported. sigmaaldrich.com
Furthermore, multicomponent reactions offer an efficient way to generate complex analogues. A one-pot reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate can lead to the formation of thiazole-substituted benzofuran derivatives. mdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific ¹H and ¹³C NMR data for N-ethyl-2-benzofurancarboxamide are not available in the reviewed literature. Generally, for related benzofuran carboxamide derivatives, NMR spectroscopy is a critical tool for confirming the molecular structure. researchgate.netnih.gov
Hypothetical ¹H NMR Data Table for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation based on general chemical shift knowledge and is not based on experimental data.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| Aromatic-H | 7.20-7.80 | m | 4H | - |
| Furan-H | 7.10 | s | 1H | - |
| NH | 6.50 | br s | 1H | - |
| CH₂ | 3.40 | q | 2H | 7.2 |
Hypothetical ¹³C NMR Data Table for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation based on general chemical shift knowledge and is not based on experimental data.
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 165.0 |
| Aromatic/Furan-C | 110.0-155.0 |
| CH₂ | 35.0 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
While mass spectrometry data is a standard characterization technique for novel compounds, specific data for N-ethyl-2-benzofurancarboxamide is not published. researchgate.netnih.gov The analysis would be expected to confirm the molecular weight and provide insights into the fragmentation patterns, which would further corroborate the structure.
Hypothetical Mass Spectrometry Data for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation and not based on experimental data.
| Ion | m/z |
|---|---|
| [M+H]⁺ | 190.0863 |
Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Specific Infrared (IR) and UV-Vis spectroscopic data for N-ethyl-2-benzofurancarboxamide are not available. Studies on similar benzofuran derivatives utilize these techniques to identify key functional groups and electronic transitions. researchgate.netnih.gov
Hypothetical Infrared (IR) Spectroscopy Data Table for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation and not based on experimental data.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1695 |
| N-H Bend (Amide II) | 1510-1570 |
Hypothetical UV-Vis Spectroscopy Data Table for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation and not based on experimental data.
| Solvent | λmax (nm) |
|---|
X-ray Crystallography for Definitive Solid-State Structural Determination
There are no published X-ray crystallographic studies for N-ethyl-2-benzofurancarboxamide. For other complex organic molecules, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and crystal packing information. researchgate.net
Hypothetical Crystallographic Data Table for N-Ethyl-2-Benzofurancarboxamide This table is a hypothetical representation and not based on experimental data.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
Structure Activity Relationship Sar Investigations of N Ethyl 2 Benzofurancarboxamide
Correlation of N-Ethyl and Benzofuran (B130515) Substituent Variations with Interaction Profiles
The interaction profiles of N-substituted 2-benzofurancarboxamides are significantly influenced by the nature of the substituents on both the N-alkyl chain and the benzofuran core. While direct studies on N-ethyl-2-benzofurancarboxamide are limited, research on analogous compounds provides valuable insights into these relationships.
Variations in the N-substituent have been shown to be a major determinant of biological activity. For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl group was found to significantly enhance antiproliferative activity against tumor cells. nih.gov This suggests that extending the N-alkyl chain from ethyl to phenethyl introduces favorable interactions, likely due to increased van der Waals forces or π-π stacking interactions with the target protein. The replacement of an ester group with N-containing alkyl chains has also been identified as a key factor for antiproliferative activity. nih.gov
Substitutions on the benzofuran ring also play a crucial role in modulating the interaction profile. The addition of a chlorine atom at the para position of a N-phenyl ring attached to the carboxamide, coupled with the presence of N-alkyl chains, has been shown to be a significant determinant for antiproliferative activity. nih.gov In general, the substitution of an N-phenyl ring with halogens is considered beneficial, attributed to their hydrophobic and electron-donating properties that can enhance cytotoxic effects. nih.gov The position of the halogen is also critical, with maximum activity often observed when the halogen is at the para position of the N-phenyl ring. nih.gov Conversely, the presence of two halogen-substituted rings combined with the absence of a methoxy (B1213986) substituent on the heterocyclic ring has been found to be detrimental to activity. nih.gov
The following table summarizes the effects of various substituents on the activity of benzofuran carboxamide derivatives based on findings from related compounds.
| Compound Series | Substituent Variation | Effect on Activity | Reference |
| 5-Chlorobenzofuran-2-carboxamides | N-phenethyl carboxamide | Enhanced antiproliferative activity | nih.gov |
| Benzofuran derivatives | Replacement of ester with N-alkyl chains | Major determinant for antiproliferative activity | nih.gov |
| N-Phenyl benzofurans | Halogen at para position of N-phenyl ring | Enhanced cytotoxic properties | nih.gov |
| Hybrid benzofurans | Two halogen-substituted rings, no methoxy group | Detrimental to cytotoxic activity | nih.gov |
Conformational Analysis and its Influence on Molecular Recognition
In solution, these related amide structures exist in a conformational equilibrium between several forms. nih.gov These forms are generally categorized by the Z- or E-configuration of the carbonyl group relative to the alkyl substituent, and the syn or anti arrangement of other fragments relative to the amide plane. nih.gov The planarity of the amide fragment is a common feature, which restricts the rotational freedom around the C-N bond. nih.gov
Stereochemical Aspects of N-Ethyl-2-Benzofurancarboxamide Interactions
Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems. While N-ethyl-2-benzofurancarboxamide itself is not chiral, the introduction of chiral centers, for instance by substitution on the ethyl group or the benzofuran ring, would lead to stereoisomers with potentially different biological activities.
In analogous systems, the stereochemical configuration has been shown to be a determinant of activity. For example, maintaining a cis-conformation in certain anticancer compounds is crucial for their antimitotic activity. nih.gov This highlights that the spatial arrangement of substituents can be critical for fitting into a specific binding pocket. Should N-ethyl-2-benzofurancarboxamide or its derivatives possess stereocenters, it is highly probable that one enantiomer or diastereomer would exhibit greater activity than the others due to a more favorable three-dimensional fit with the target.
Electronic and Steric Contributions to Molecular Interaction Specificity
The specificity of molecular interactions for N-ethyl-2-benzofurancarboxamide derivatives is governed by a combination of electronic and steric effects. These factors determine the strength and nature of the non-covalent interactions with a biological target.
Electronic Contributions: The electronic properties of the benzofuran ring and any substituents have a direct impact on the molecule's interaction profile. The benzofuran system itself is an electron-rich aromatic system. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density distribution across the molecule. For example, studies on related benzothiazole (B30560) derivatives have shown that substituting with a strong EWG like a nitro group (-NO2) can lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov Similarly, the presence of electron-donating halogen substituents on an N-phenyl ring in benzofuran carboxamides is considered beneficial for cytotoxic properties. nih.gov These electronic modifications can influence hydrogen bonding capabilities, π-π interactions, and dipole-dipole interactions.
The interplay of these electronic and steric factors is summarized in the table below, based on findings from analogous compound series.
| Factor | Modification | Observed Effect in Analogs | Potential Implication for N-Ethyl-2-Benzofurancarboxamide | Reference |
| Electronic | Introduction of Electron-Withdrawing Groups (e.g., -NO2) | Lowered HOMO/LUMO energy levels | Modulation of charge distribution and interaction strength | nih.gov |
| Electronic | Addition of Halogens to N-phenyl ring | Enhanced cytotoxic properties | Improved hydrophobic and electronic interactions | nih.gov |
| Steric | Increasing size of N-alkyl group | Hindrance of certain reaction pathways | Influence on binding pocket accessibility and conformation | |
| Steric | Substitution on the benzofuran ring | Dictates conformational bias | Determines overall molecular shape and fit with target | nih.gov |
Computational Chemistry and in Silico Modeling of N Ethyl 2 Benzofurancarboxamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
A comprehensive review of existing literature did not yield any specific studies that have applied Density Functional Theory (DFT) to N-ethyl-2-benzofurancarboxamide.
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of N-ethyl-2-benzofurancarboxamide, a DFT study would typically calculate various molecular properties to predict its structure and reactivity. These calculations could include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.
Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chemrxiv.org
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Calculating parameters such as chemical potential, hardness, and electrophilicity to provide a quantitative measure of the molecule's reactivity. chemrxiv.org
Without specific studies, no data tables on the electronic or structural properties of N-ethyl-2-benzofurancarboxamide can be provided.
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
There are no published molecular docking studies specifically featuring N-ethyl-2-benzofurancarboxamide.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for hypothesizing the binding mode and affinity of a compound within the active site of a biological target. For N-ethyl-2-benzofurancarboxamide, docking simulations would involve:
Target Identification: Selecting a biologically relevant protein target.
Binding Pose Prediction: Simulating the interactions between the compound and the protein's active site to determine the most stable binding conformation.
Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net
Scoring: Estimating the binding affinity using a scoring function, which ranks potential compounds based on their predicted binding strength.
As no such simulations have been reported, there are no available data on the potential biological targets or binding interactions of N-ethyl-2-benzofurancarboxamide.
Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics
No specific molecular dynamics (MD) simulation studies for N-ethyl-2-benzofurancarboxamide were found in the scientific literature.
Molecular dynamics simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It provides detailed information on the dynamic behavior of a system. An MD simulation of N-ethyl-2-benzofurancarboxamide, particularly in complex with a receptor, would aim to:
Assess Conformational Flexibility: Explore the range of conformations the molecule can adopt in a given environment (e.g., in solution or within a binding pocket).
Evaluate Binding Stability: If docked to a receptor, MD simulations can assess the stability of the predicted binding pose over a period of time.
Calculate Binding Free Energy: Employing methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions.
Characterize Dynamic Interactions: Observe how the interactions between the ligand and receptor fluctuate over time, providing insights into the mechanism of binding.
In the absence of these studies, no data on the conformational ensemble or binding dynamics of N-ethyl-2-benzofurancarboxamide can be presented.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including N-ethyl-2-benzofurancarboxamide have been published.
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ontosight.ai A QSAR study would typically involve:
Dataset Collection: Assembling a set of structurally related molecules with experimentally determined biological activity.
Descriptor Calculation: Computing a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule in the dataset.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
Such a model could then be used to predict the activity of new, untested compounds, including N-ethyl-2-benzofurancarboxamide. However, without a relevant dataset and a developed model, no predictive analytics for this specific compound are available.
Mechanistic Research in the Chemistry of N Ethyl 2 Benzofurancarboxamide
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of N-ethyl-2-benzofurancarboxamide and its derivatives often involves multi-step sequences, and understanding the mechanism of each step is key to improving efficiency and yield. A significant approach to constructing the benzofuran-2-carboxamide (B1298429) scaffold involves the C-H arylation of a pre-formed benzofuran (B130515) ring, followed by amidation.
One well-studied mechanistic pathway is the palladium-catalyzed C-H arylation at the C3 position of a benzofuran-2-carboxamide derivative. mdpi.com This reaction is often directed by a coordinating group, such as an 8-aminoquinoline (B160924) (AQ) amide, to ensure high regioselectivity. The proposed mechanism for this transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com
The synthesis can be initiated from benzofuran-2-carboxylic acid, which is first coupled with 8-aminoquinoline. The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide then undergoes a directed C-H arylation. A subsequent transamidation step, where the 8-aminoquinoline directing group is replaced by an ethylamino group, yields N-ethyl-2-benzofurancarboxamide derivatives. mdpi.com This transamidation can be achieved in a one-pot, two-step procedure involving an N-acyl-Boc-carbamate intermediate. mdpi.com
A general procedure for the synthesis of the precursor, ethyl benzofuran-2-carboxylate, involves the reaction of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate.
Investigation of Catalytic Cycles and Intermediate Species
The catalytic cycle for the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides is a key area of mechanistic investigation. A proposed cycle, based on related C-H functionalization reactions, involves several key steps and intermediates. mdpi.com
The catalytic cycle is thought to commence with the coordination of the Pd(OAc)₂ catalyst to the 8-aminoquinoline directing group of the substrate. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. mdpi.com Oxidative addition of an aryl halide to this palladium(II) intermediate generates a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) complex forms the new carbon-carbon bond at the C3 position of the benzofuran and regenerates a Pd(II) species. Finally, protodemetalation releases the arylated product and regenerates the active palladium catalyst, closing the catalytic cycle. mdpi.com
The role of additives, such as silver acetate (B1210297) (AgOAc), is also a subject of mechanistic study. While its exact role is not always fully understood, it is suggested that silver salts can act as a halide scavenger or an oxidant, facilitating the regeneration of the active catalyst. mdpi.com
Intermediate species in these synthetic pathways are often highly reactive and transient, making their direct observation challenging. However, their existence is inferred from kinetic studies, trapping experiments, and computational modeling. For instance, the formation of an N-acyl-Boc-carbamate intermediate is crucial for the success of the transamidation reaction that introduces the N-ethyl group. mdpi.com
Below is a table summarizing the key components and proposed intermediates in the Pd-catalyzed C-H arylation of a benzofuran-2-carboxamide precursor.
| Component/Intermediate | Proposed Role in the Catalytic Cycle |
| Pd(OAc)₂ | Catalyst precursor |
| 8-Aminoquinoline (AQ) | Directing group |
| Palladacycle | Key cyclometalated intermediate |
| Pd(IV) species | Intermediate formed after oxidative addition |
| AgOAc | Additive, potential halide scavenger or oxidant |
| N-acyl-Boc-carbamate | Intermediate in the transamidation step |
Mechanistic Insights into Molecular Interaction Events
Understanding the molecular interactions of N-ethyl-2-benzofurancarboxamide is fundamental to elucidating its behavior in various chemical and biological systems. While specific studies on the molecular interactions of N-ethyl-2-benzofurancarboxamide are not extensively detailed in the provided search results, insights can be drawn from studies on related benzofuran-2-carboxamide derivatives.
Computational studies, such as molecular docking, have been employed to investigate the binding modes of benzofuran-2-carboxylic acids with biological targets like Pim-1 kinase. nih.gov These studies highlight the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, between the benzofuran scaffold and the active site residues of the protein. The orientation and binding affinity are influenced by the nature and position of substituents on the benzofuran ring. nih.gov
For N-ethyl-2-benzofurancarboxamide, the N-ethyl group can participate in hydrophobic interactions, while the amide functionality can act as both a hydrogen bond donor and acceptor. The benzofuran ring itself can engage in π-stacking interactions with aromatic residues in a binding pocket.
The synthesis of benzofuran derivatives often involves complex reaction cascades where the stereochemical outcome is determined by subtle molecular interactions in the transition state. For example, in the synthesis of dihydrobenzofurans, intramolecular hydrogen bonding has been shown to play a key role in directing the stereoselectivity of the reaction. researchgate.net Although this example does not directly involve N-ethyl-2-benzofurancarboxamide, it underscores the importance of non-covalent interactions in governing reaction pathways in benzofuran chemistry.
Further research, including detailed kinetic analysis, computational modeling, and structural biology studies, would be necessary to fully elucidate the specific molecular interaction events of N-ethyl-2-benzofurancarboxamide.
Future Research Trajectories and Emerging Applications of N Ethyl 2 Benzofurancarboxamide
Development of Advanced Chemical Probes and Tool Compounds
The development of highly specific and potent chemical probes is crucial for the elucidation of complex biological pathways and the validation of new drug targets. nih.gov While N-ethyl-2-benzofurancarboxamide has not yet been established as a chemical probe, the inherent properties of the benzofuran (B130515) carboxamide scaffold suggest its potential in this arena.
Researchers have successfully designed and synthesized various benzofuran-2-carboxamide (B1298429) derivatives as modulators of biological processes. For instance, N-phenylbenzofuran-2-carboxamide derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov These studies demonstrate that the benzofuran carboxamide structure can be systematically modified to interact with specific biological targets. The ethylamide group in N-ethyl-2-benzofurancarboxamide offers a handle for further chemical modification, allowing for the potential attachment of reporter groups such as fluorophores or biotin, or photo-affinity labels to enable target identification and visualization.
The development of chemical probes often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). nih.gov Future research could focus on synthesizing a series of N-alkyl-2-benzofurancarboxamides with varying alkyl chain lengths and substitutions to probe the binding pockets of target proteins. The physicochemical properties of these derivatives, such as solubility and cell permeability, would need to be carefully characterized to ensure their suitability as tool compounds in cellular assays.
Exploration in Chemical Biology and Systems Chemistry
The interface of chemistry and biology offers fertile ground for the discovery of new bioactive molecules. The benzofuran nucleus is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com
With the aim of developing novel anticancer agents, a large series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.gov Notably, these compounds were also found to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory and immune responses. nih.gov This dual activity highlights the potential for benzofuran carboxamides to modulate complex signaling networks within cells.
Future exploration of N-ethyl-2-benzofurancarboxamide in chemical biology could involve screening against a broad panel of biological targets to identify novel activities. Systems chemistry approaches, which investigate the emergent properties of complex chemical systems, could be employed to understand how this compound and its derivatives interact with multiple cellular components and influence cellular phenotypes in a holistic manner.
Integration into Novel Material Science Architectures
The unique photophysical and electronic properties of the benzofuran ring system make it an attractive component for the design of novel organic materials. While the direct application of N-ethyl-2-benzofurancarboxamide in material science has not been reported, related benzofuran derivatives have been incorporated into functional materials.
The structural rigidity and potential for π-π stacking interactions of the benzofuran core are desirable features for the construction of organic semiconductors and light-emitting materials. The N-ethylamide group could influence the packing of molecules in the solid state, thereby affecting the material's electronic properties. Future research could explore the synthesis of polymers or dendrimers incorporating the N-ethyl-2-benzofurancarboxamide moiety to create new materials with tailored optical and electronic characteristics.
Methodological Innovations for Synthesis and Characterization
Advances in synthetic organic chemistry are critical for accessing novel chemical structures and enabling their subsequent investigation. The synthesis of N-ethyl-2-benzofurancarboxamide can be envisioned through standard amidation procedures starting from benzofuran-2-carboxylic acid and ethylamine (B1201723).
More sophisticated synthetic strategies can provide access to a wider range of derivatives. For example, a modular synthetic strategy has been developed for the preparation of diverse C3-substituted benzofuran-2-carboxamide derivatives. nih.govmdpi.com This method utilizes an 8-aminoquinoline (B160924) directing group for C-H arylation, followed by a transamidation step. Such innovative methods allow for the late-stage functionalization of the benzofuran core, providing rapid access to a library of analogues for screening.
The characterization of N-ethyl-2-benzofurancarboxamide and its derivatives would rely on a suite of analytical techniques.
Table 1: Key Analytical Techniques for Characterization
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (e.g., ¹H and ¹³C). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, confirming its identity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the amide carbonyl and N-H bonds. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and for purification purposes. |
Future methodological innovations may focus on developing more efficient and sustainable synthetic routes, potentially employing flow chemistry or biocatalysis. Furthermore, advanced characterization techniques could provide deeper insights into the compound's conformational dynamics and interactions with its environment.
Q & A
Q. How can interdisciplinary approaches enhance applications in material science or catalysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
